molecular formula C20H26O3 B1164464 12-Oxograndiflorenic acid CAS No. 74284-42-7

12-Oxograndiflorenic acid

Cat. No. B1164464
CAS RN: 74284-42-7
M. Wt: 314.4 g/mol
InChI Key:
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Description

12-Oxograndiflorenic acid is a natural product that can be isolated from vegetative Ambrosia hispida . It is also known as ent-12-oxokaura-9(11),16-dien-19-oic acid .


Synthesis Analysis

The synthesis of this compound involves the 12-oxo-phytodienoic acid reductases (OPRs), which are enzymes that catalyze the reduction of double-bonds in α, β -unsaturated aldehydes or ketones . These enzymes are part of the octadecanoid pathway that converts linolenic acid to jasmonic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H26O3 . The SMILES representation is C[C@]1(CCC2)C(C@[C@]2(C)C(O)=O)(C3)C[C@@H]4C3=C)=CC4=O .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 314.42 . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • Plant Signaling and Stress Responses : 12-OPDA plays a crucial role in regulating plant immunity, seed dormancy, and germination. It is involved in signaling pathways that affect gene expression and target protein functions, akin to the activities of prostaglandins in animals (Maynard et al., 2018).

  • Biosynthesis of Jasmonic Acid : Various plant species can metabolize 12-oxo-PDA to produce jasmonic acid, a compound with growth-regulating properties. This suggests a general metabolic pathway in plants for synthesizing jasmonic acid from 12-oxo-PDA (Vick & Zimmerman, 1984).

  • Formation in Plant Tissues : 12-OPDA is produced in plants, especially in chloroplasts, from α-linolenic acid. It serves as a signal transducer in plants, mediating various defensive mechanisms against pathogens and is a precursor for jasmonic acid biosynthesis (Stelmach et al., 2001).

  • Role in Jasmonic Acid Pathway : Research indicates that 12-OPDA is an important intermediate in the biosynthesis of jasmonic acid, a key regulator in plant herbivore defense and stress responses (Wasternack & Strnad, 2018).

  • Involvement in Plant Growth and Defense : 12-OPDA has been shown to inhibit growth in certain plant species and is suggested to be involved in responses to environmental stresses, particularly in basal lineages of land plants (Yamamoto et al., 2015).

Safety and Hazards

12-Oxograndiflorenic acid is not classified as a hazardous substance . In case of inhalation, it’s recommended to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidene-12-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13,15H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,15-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWVZWGUPHJFMN-XXEDRWDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CC(=O)C(C3)C(=C)C4)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC(=O)[C@@H](C3)C(=C)C4)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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